2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
Description
2-Bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a methoxy-substituted dihydroindenyl moiety. The compound’s structure combines a sulfonamide pharmacophore with a bicyclic indenyl system, which is often associated with enhanced rigidity and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCPDMKDYXFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts, which are then coupled with other intermediates to form the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution. Bromine at the ortho position can be displaced under specific conditions:
Mechanistic Insight : The sulfonamide group enhances ring electrophilicity, enabling NAS even with weakly nucleophilic agents. Steric effects from the indenyl group may reduce reaction rates.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide participates in cross-couplings, leveraging palladium or nickel catalysts:
Spectroscopic Monitoring : Reactions are tracked via TLC and confirmed by -NMR shifts (e.g., disappearance of bromine-coupled aromatic protons) .
Functionalization of the Sulfonamide Group
The sulfonamide’s NH and SO₂ groups undergo selective transformations:
Structural Impact : Cyclization reactions retain the methoxy-indenyl motif while introducing bioactive heterocycles .
Reactivity of the Methoxy-Indenyl Moiety
The 2-methoxy-2,3-dihydro-1H-indenyl group undergoes ring-opening and oxidation:
Synthetic Utility : Modified indenyl groups alter lipophilicity, impacting pharmacokinetic properties .
Stability Under Ambient Conditions
The compound exhibits moderate stability:
| Condition | Degradation Pathway | Half-Life | Analytical Method | References |
|---|---|---|---|---|
| Aqueous pH 7.4, 25°C | Hydrolysis of sulfonamide | >48 hours | HPLC-MS | |
| UV Light (254 nm) | C-Br bond cleavage | 6 hours | -NMR |
Handling Recommendations : Store in amber vials at –20°C to prevent photodegradation .
Scientific Research Applications
Antidiabetic Activity
Research has shown that derivatives of benzenesulfonamides exhibit significant antidiabetic properties. For instance, compounds similar to 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. In one study, the synthesized benzenesulfonamides demonstrated a notable reduction in blood glucose compared to standard treatments like glibenclamide .
Anticancer Potential
Recent studies have indicated that benzenesulfonamide derivatives can act as anticancer agents through various mechanisms. For example, compounds designed with sulfonamide moieties have shown promising results in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. These derivatives exhibited IC values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and displayed apoptosis-inducing capabilities in cancer cell lines .
Enzyme Inhibition Studies
The compound's structure suggests potential enzyme inhibitory activity, particularly against enzymes involved in metabolic processes. A study focused on sulfonamide derivatives indicated that they could inhibit α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The synthesized compounds were screened for their inhibitory effects, revealing promising therapeutic candidates.
Case Study 1: Antidiabetic Evaluation
In a controlled study involving streptozotocin-induced diabetic rats, several benzenesulfonamide derivatives were tested for their hypoglycemic effects. The results indicated that specific derivatives significantly reduced blood glucose levels compared to control groups, demonstrating their potential as new antidiabetic agents .
Case Study 2: Anticancer Activity
A series of new benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties. The compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, the compounds showed selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzenesulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares core features with several analogs documented in the evidence:
- 3i’ () : N-((4-bromo-1,1-dimethyl-3-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-N-(phenylsulfonyl)benzenesulfonamide. Differences include the presence of a dimethyl group and ketone at the indenyl 3-position, which may reduce conformational flexibility compared to the target compound’s methoxy group .
- 3ai (): Contains a thiocyano group and benzofuran ring, introducing electrophilic reactivity absent in the target compound .
- MM0677.15 () : A piperidine-linked dimethoxyindenylbenzenesulfonamide, highlighting how alkoxy substituents (e.g., methoxy vs. dimethoxy) influence solubility and steric bulk .
Physicochemical Properties
Key data from analogs:
- Melting Points: The target compound’s methoxy group likely results in a melting point intermediate between 3i’ (higher due to ketone rigidity) and 3ai (lower due to thiocyano flexibility) .
- Synthetic Yields: Yields for sulfonamide-indenyl hybrids vary widely (29–64%), influenced by substituent complexity and reaction conditions (e.g., visible light initiation vs. organocatalysis) .
Stereochemical and Reactivity Profiles
- Asymmetric Synthesis: Compound 3ai () was synthesized via chiral organocatalysis (85:15 enantiomeric ratio), suggesting that the target compound’s methoxy group could similarly enable stereoselective synthesis .
Biological Activity
2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides. It features a bromine atom, a methoxy group, and an indene moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound's IUPAC name is 2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 364.25 g/mol. The presence of the indene moiety is significant as it can influence both the chemical reactivity and biological interactions of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have yet to be extensively documented; however, insights can be drawn from related compounds.
1. Anti-inflammatory Activity
Studies on related benzene sulfonamides have demonstrated significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit carrageenan-induced paw edema in rat models, indicating potential for pain relief and reduction of inflammation . The mechanism often involves inhibition of pro-inflammatory mediators.
2. Antimicrobial Properties
Benzene sulfonamides are known for their antimicrobial activities against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively combat pathogens like E. coli and S. aureus. Although specific data for 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is limited, its structural analogs have shown promising results .
3. Antioxidant Activity
Antioxidant properties are also a notable feature of many benzene sulfonamides. These compounds may scavenge free radicals and reduce oxidative stress in biological systems, potentially contributing to their therapeutic effects in chronic diseases .
The mechanisms through which 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide exerts its effects are likely multifaceted:
Binding Affinity : Similar compounds demonstrate strong binding affinities to serum proteins such as human serum albumin (HSA), which can influence their pharmacokinetics and bioavailability .
Enzyme Interaction : Potential interactions with cytochrome P450 enzymes may affect drug metabolism and clearance rates in vivo .
Case Studies
While direct studies on 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide are sparse, case studies involving structurally similar compounds provide valuable insights:
Case Study 1 : A study evaluated the anti-inflammatory effects of various benzene sulfonamide derivatives in animal models, revealing that certain modifications enhance their efficacy against induced inflammation .
Case Study 2 : Research into the antimicrobial activity of benzene sulfonamides highlighted that structural variations significantly impact potency against specific bacterial strains. This suggests that 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide could be optimized for enhanced activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide?
- Synthesis : Utilize coupling reactions (e.g., acid chloride formation followed by amide bond formation) as described for structurally similar dihydroindenyl derivatives . Ensure chiral purity via resolution techniques, such as enzymatic or chemical resolution of intermediates, to achieve enantiomerically pure products .
- Characterization : Confirm structural integrity using and NMR spectroscopy, matching data with reported analogs (e.g., dihydroindenyl-methyl aniline derivatives) . For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with SHELX refinement .
Q. How can researchers validate the molecular structure and electronic properties of this compound?
- Structural Validation : Use ORTEP-3 for crystallographic visualization and SHELXL for refinement, particularly for resolving sulfonamide group geometry and dihydroindenyl ring conformation .
- Electronic Properties : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) to analyze HOMO-LUMO energy gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces .
Q. What bioactivity assays are suitable for preliminary evaluation of this compound?
- Antimicrobial Testing : Follow protocols for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, using agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Neurological Activity : Adapt AMPA receptor modulation assays (e.g., electrophysiological studies in neuronal cells) based on structurally related sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic forms of this compound?
- Analytical Workflow : Combine capillary powder X-ray diffraction (PXRD) for minor lattice differences, solid-state NMR (SSNMR) for , , and nuclei analysis, and thermal methods (DSC/TGA) to distinguish subtle polymorphic variations .
Q. What computational strategies are effective for predicting pharmacological activity and toxicity?
- Pharmacophore Modeling : Use software like Schrödinger or MOE to define P1'/P2' binding motifs, leveraging tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol scaffolds) for target selectivity .
- Toxicity Prediction : Apply PASS analysis for in-silico toxicity profiling and predict oral rat LD using QSAR models, as demonstrated for sulfonamide anticonvulsants .
Q. How can structural modifications enhance pharmacokinetic properties?
- Optimization Strategies : Introduce substituents to improve CNS penetration (e.g., fluorinated groups) and oral bioavailability. Validate via preclinical pharmacokinetic studies in rodents, focusing on half-life () and plasma protein binding .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays and HPLC-MS for metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
